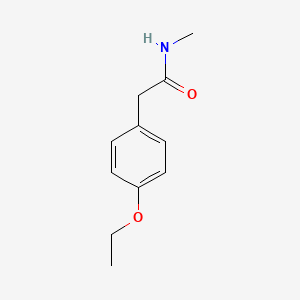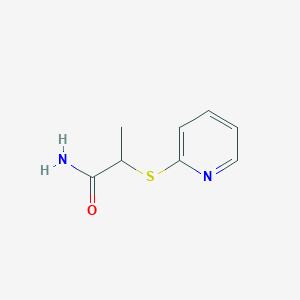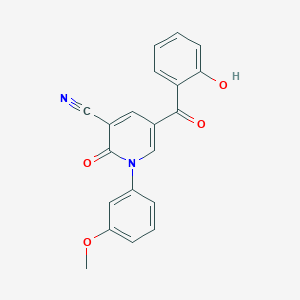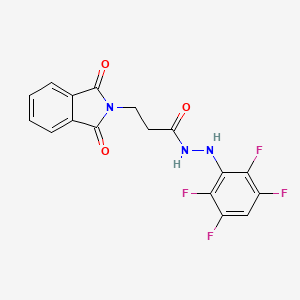![molecular formula C18H15N3O3 B7479290 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione is a chemical compound that has shown promising results in scientific research applications. This compound is also known as SU6668 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
SU6668 works by inhibiting various receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these RTKs, SU6668 prevents the growth of new blood vessels in tumors, leading to their regression.
Biochemical and Physiological Effects:
SU6668 has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. SU6668 has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using SU6668 in lab experiments is its specificity towards RTKs, which makes it a potent inhibitor of angiogenesis and cancer cell proliferation. However, one of the limitations of using SU6668 is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several future directions for the study of SU6668. One area of research is the development of more potent and selective inhibitors of RTKs, which could lead to more effective cancer treatments. Another area of research is the study of SU6668 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, the development of new drug delivery systems could improve the solubility and bioavailability of SU6668 in in vivo experiments.
Synthesis Methods
The synthesis method of 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione involves the reaction of 2,3-dihydroindole-2-carboxylic acid with 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. This reaction leads to the formation of SU6668, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
SU6668 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. SU6668 has also been studied for its potential use in angiogenesis inhibition, which is the process of preventing the growth of new blood vessels in tumors.
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(20-10-9-12-5-1-4-8-15(12)20)11-21-18(24)14-7-3-2-6-13(14)17(23)19-21/h1-8H,9-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLAMINNAYMIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)


![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)



![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

